6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride

Antiproliferative activity Cancer cell lines Structure-activity relationship

Researchers pursuing BTK-targeted therapies often face inconsistent reactivity from mono-halogenated scaffolds, limiting SAR exploration. 6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride (CAS 1955523-52-0) solves this with orthogonal C4-Cl (SNAr) and C6-Br (cross-coupling) handles, validated in multi-gram BTK inhibitor syntheses [100 mmol scale demonstrated]. • Enables sequential, independent functionalization at C4 and C6 for diverse kinase inhibitor library synthesis. • Hydrochloride salt form ensures accurate weighing and handling for parallel synthesis workflows. • Supplied at ≥95% purity with global shipping for hit-to-lead and lead optimization programs.

Molecular Formula C6H3BrCl2N2S
Molecular Weight 285.98 g/mol
Cat. No. B13250950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride
Molecular FormulaC6H3BrCl2N2S
Molecular Weight285.98 g/mol
Structural Identifiers
SMILESC1=C(SC2=C1N=CN=C2Cl)Br.Cl
InChIInChI=1S/C6H2BrClN2S.ClH/c7-4-1-3-5(11-4)6(8)10-2-9-3;/h1-2H;1H
InChIKeyIMGNPTYBOBCZFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-chlorothieno[3,2-d]pyrimidine HCl: Strategic Kinase Building Block


6-Bromo-4-chlorothieno[3,2-d]pyrimidine hydrochloride (CAS 1955523-52-0) is a dual-halogenated thieno[3,2-d]pyrimidine derivative supplied as a hydrochloride salt. The thieno[3,2-d]pyrimidine scaffold is a recognized purine isostere widely exploited in kinase inhibitor design [1]. The free base form (CAS 225385-03-5) has been validated as a key intermediate in the synthesis of potent Bruton's tyrosine kinase (BTK) inhibitors [2] and has demonstrated selective antiproliferative activity against cancer cell lines in vitro [3].

6-Bromo-4-chlorothieno[3,2-d]pyrimidine HCl: Irreplaceable by Simple Analogs


Within the thieno[3,2-d]pyrimidine class, the specific halogenation pattern at C-4 and C-6 fundamentally dictates biological activity and synthetic utility. Removal of the 4-chloro substituent abolishes antiproliferative activity entirely [1], while the 6-bromo substituent confers distinct reactivity and potency profiles compared to the 6-chloro analog [2]. The hydrochloride salt form further provides practical advantages in handling and downstream chemistry that the free base alone does not offer . These interdependent structural features mean that substituting a mono-halogenated or differently halogenated analog directly compromises both the synthetic versatility and the biological outcomes tied to this precise scaffold.

6-Bromo-4-chlorothieno[3,2-d]pyrimidine HCl: Differentiated from Key Analogs


Antiproliferative Potency: 6-Bromo vs. 6-Chloro

In a head-to-head comparison within the same study, the 6-bromo-4-chloro analog (free base) exhibited distinct antiproliferative potency compared to the 6-chloro-4-chloro analog across three cancer cell lines. While the 6,6-dichloro compound (Compound 1) achieved IC50 values of 0.67 µM (L1210), 5.2 µM (CEM), and 3.9 µM (HeLa), the target 6-bromo-4-chloro compound (Compound 2) showed IC50 values of 5.4 µM, 14 µM, and 4.3 µM, respectively [1]. This demonstrates that the 6-bromo substitution yields a distinct activity window, which is critical for target selectivity optimization in kinase inhibitor programs.

Antiproliferative activity Cancer cell lines Structure-activity relationship

Essential 4-Chloro Substituent for Activity

A systematic SAR study demonstrated that replacement of the 4-chloro group with hydrogen (Compound 5: 4-H, 6-Cl) resulted in complete loss of antiproliferative activity (IC50 > 250 µM against L1210, CEM, and HeLa) compared to the 4-chloro-bearing analogs (IC50 values in the low micromolar range) [1]. The target compound retains this essential 4-chloro pharmacophore, confirming its non-redundant role in biological activity.

Structure-activity relationship 4-Chloro pharmacophore Cytotoxicity

Validated BTK Inhibitor Intermediate

The free base form of the target compound has been explicitly used as a key synthetic intermediate in a patent describing thieno[3,2-d]pyrimidine compounds with 'remarkable inhibition effect on Bruton tyrosine kinase (BTK)' and 'high BTK inhibition activity and high kinase selectivity' [1]. The patent exemplifies the use of 6-bromo-4-chlorothieno[3,2-d]pyrimidine in a scalable synthesis (24.9 g, 100 mmol scale) to generate BTK inhibitor candidates with strong immunosuppressive activity and low cytotoxicity on mouse primary lymphocytes [1]. This contrasts with non-brominated analogs that lack the requisite C-6 reactivity for subsequent cross-coupling diversification.

BTK inhibitor Kinase inhibitor synthesis Immunosuppressive activity

Hydrochloride Salt Advantages

The hydrochloride salt form (CAS 1955523-52-0) is supplied with a minimum purity of 95% and a molecular weight of 285.98 g/mol, compared to the free base (CAS 225385-03-5) which has a molecular weight of 249.52 g/mol [1]. The salt formation increases the molecular weight by approximately 14.6%, which is consistent with the addition of one equivalent of HCl. While direct solubility data for this specific salt are not publicly available, hydrochloride salts of heteroaromatic bases generally exhibit improved aqueous solubility and crystallinity compared to their free base counterparts, facilitating accurate weighing, dissolution, and reproducible reaction stoichiometry in both discovery and scale-up settings.

Salt form Purity specification Procurement quality

Optimal Procurement Scenarios


Orthogonal Derivatization for Kinase Libraries

The dual-halogen pattern (4-Cl, 6-Br) enables sequential functionalization: the 4-Cl can undergo nucleophilic aromatic substitution (SNAr) with amines, while the 6-Br serves as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This orthogonal reactivity, validated in BTK inhibitor patent syntheses [1], makes the hydrochloride salt an ideal starting material for constructing diverse thieno[3,2-d]pyrimidine-based kinase inhibitor libraries where both C-4 and C-6 substituents need independent variation.

SAR Studies on 4-Chloro Pharmacophore

The demonstrated essentiality of the 4-chloro substituent for antiproliferative activity [2] makes this compound a critical scaffold for SAR campaigns. Researchers can fix the 4-Cl pharmacophore while systematically varying the C-6 position via the bromo handle to explore potency and selectivity against specific kinase targets. The hydrochloride salt form facilitates accurate weighing for parallel synthesis workflows.

BTK-Targeted Immunosuppressive Drug Discovery

As a direct intermediate in the synthesis of BTK inhibitors with demonstrated immunosuppressive activity and low cytotoxicity on primary lymphocytes [1], this compound is positioned for programs targeting B-cell malignancies, autoimmune disorders, and inflammatory diseases. The established synthetic route at multi-gram scale (100 mmol demonstrated) supports both hit-to-lead and early lead optimization phases.

Selective Antifungal Agent Development

The bromo analog (free base form) has demonstrated selective antifungal activity against Cryptococcus neoformans (MIC95 = 5.8 µM) and Candida albicans (MIC95 = 10.7 µM), being 2–5 times more potent than the corresponding 6-chloro analog [3]. The hydrochloride salt can serve as a precursor for synthesizing and evaluating antifungal thieno[3,2-d]pyrimidine derivatives with improved selectivity profiles.

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